3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol
Overview
Description
3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol is an organic compound that features a chlorinated thiophene ring attached to a propynyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and propargyl alcohol.
Reaction Conditions: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.
Catalysts: Catalysts like palladium or copper may be used to facilitate the reaction and improve yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alkene derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 3-(5-Chlorothiophen-2-yl)prop-2-ynal, 3-(5-Chlorothiophen-2-yl)prop-2-ynoic acid.
Reduction: 3-(5-Chlorothiophen-2-yl)prop-2-ene-1-ol, 3-(5-Chlorothiophen-2-yl)propane-1-ol.
Substitution: 3-(5-Aminothiophen-2-yl)prop-2-yn-1-ol, 3-(5-Thiolthiophen-2-yl)prop-2-yn-1-ol.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
- 3-(5-Bromothiophen-2-yl)prop-2-yn-1-ol
- 3-(5-Methylthiophen-2-yl)prop-2-yn-1-ol
- 3-(5-Nitrothiophen-2-yl)prop-2-yn-1-ol
Comparison:
- 3-(5-Bromothiophen-2-yl)prop-2-yn-1-ol: Similar in structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
- 3-(5-Methylthiophen-2-yl)prop-2-yn-1-ol: The presence of a methyl group instead of chlorine can influence the compound’s electronic properties and reactivity.
- 3-(5-Nitrothiophen-2-yl)prop-2-yn-1-ol: The nitro group introduces different electronic effects, potentially altering the compound’s reactivity and biological activity.
3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol stands out due to its unique combination of a chlorinated thiophene ring and a propynyl alcohol group, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLTYSJSMJBJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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